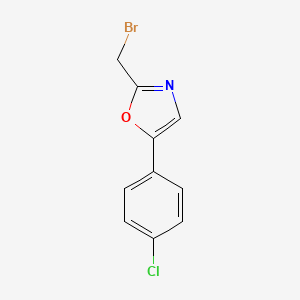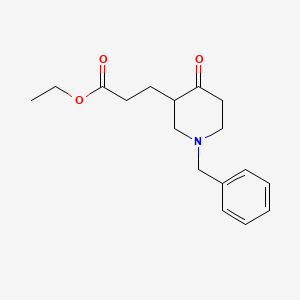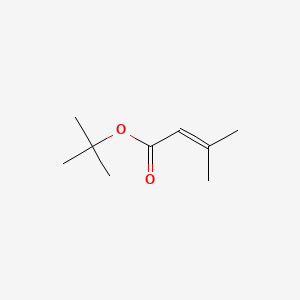
5-Fluoro-2-iodo-3-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-iodo-3-(trifluoromethyl)phenol: is an aromatic compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodo-3-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the phenol ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction Reactions: The phenol group can be oxidized to form quinones, while reduction reactions can target the halogen substituents.
Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products:
Quinones: Formed through oxidation of the phenol group.
Substituted Phenols: Resulting from electrophilic aromatic substitution.
Scientific Research Applications
Chemistry: 5-Fluoro-2-iodo-3-(trifluoromethyl)phenol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery, especially in the design of enzyme inhibitors and receptor modulators.
Industry: In materials science, it can be used in the synthesis of polymers and advanced materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodo-3-(trifluoromethyl)phenol depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
- 2-Fluoro-5-iodo-3-(trifluoromethyl)phenol
- 5-Fluoro-3-iodo-2-(trifluoromethyl)phenol
Uniqueness: The unique combination of fluorine, iodine, and trifluoromethyl groups in 5-Fluoro-2-iodo-3-(trifluoromethyl)phenol imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and materials science.
Properties
Molecular Formula |
C7H3F4IO |
|---|---|
Molecular Weight |
306.00 g/mol |
IUPAC Name |
5-fluoro-2-iodo-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3F4IO/c8-3-1-4(7(9,10)11)6(12)5(13)2-3/h1-2,13H |
InChI Key |
DXGMGEFURFPWBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)I)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)












